1-(3-Chloro-2-methoxyphenyl)ethanone

Beschreibung

Molecular Architecture and IUPAC Nomenclature

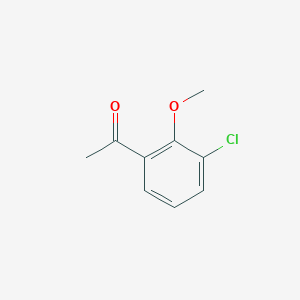

1-(3-Chloro-2-methoxyphenyl)ethanone (CAS 99585-09-8) is an aromatic ketone derivative with the molecular formula $$ \text{C}9\text{H}9\text{ClO}2 $$ and a molecular weight of 184.62 g/mol. Its IUPAC name reflects the substituent positions on the phenyl ring: a chlorine atom at position 3, a methoxy group ($$-\text{OCH}3$$) at position 2, and an acetyl group ($$-\text{COCH}_3$$) at position 1 (Figure 1). The numbering begins at the acetyl-bearing carbon, ensuring systematic alignment with IUPAC guidelines.

The compound’s structural connectivity is represented by the SMILES notation $$ \text{COC1=C(C=CC=C1Cl)C(C)=O} $$, which highlights the ortho-methoxy and meta-chloro substitutions relative to the acetyl group. This arrangement creates a planar aromatic system with limited steric hindrance, allowing for predictable reactivity in electrophilic substitution reactions.

Table 1: Key molecular descriptors of this compound

| Property | Value | Source |

|---|---|---|

| Molecular formula | $$ \text{C}9\text{H}9\text{ClO}_2 $$ | |

| Molecular weight (g/mol) | 184.62 | |

| IUPAC name | This compound | |

| SMILES | COC1=C(C=CC=C1Cl)C(C)=O |

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of related chloro-methoxyacetophenones reveal planar geometries stabilized by intramolecular interactions. For example, 2-chloro-1-(3-hydroxyphenyl)ethanone exhibits a root-mean-square (r.m.s.) deviation of 0.0164 Å from planarity, attributed to conjugation between the acetyl carbonyl and aromatic π-system. While direct crystallographic data for this compound is limited, its structural analogs adopt similar conformations, with bond lengths and angles consistent with aromatic ketones:

The methoxy group’s ortho position introduces slight steric strain, as evidenced by reduced rotational freedom in comparable structures. Computational models predict a minor distortion (~2–3°) in the phenyl ring’s planarity due to steric interactions between the methoxy oxygen and adjacent substituents.

Comparative Structural Analysis with Related Acetophenone Derivatives

Structural variations among chloro-methoxyacetophenone derivatives significantly influence their physicochemical properties. A comparison with three analogs illustrates this relationship:

Table 2: Structural and property comparisons of selected acetophenone derivatives

- Electronic Effects: The ortho-methoxy group in this compound exerts stronger electron-donating resonance effects compared to para-substituted analogs, altering electrophilic substitution patterns.

- Steric Considerations: Ortho substitution reduces symmetry, leading to lower melting points compared to para-substituted derivatives (e.g., 3'-chloro-4'-methoxyacetophenone melts at 76°C).

- Lipophilicity: LogP values range from 2.1 to 2.4, reflecting moderate lipophilicity influenced by substituent polarity and spatial arrangement.

Eigenschaften

IUPAC Name |

1-(3-chloro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFDTYKLLMFRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344602 | |

| Record name | 1-(3-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-09-8 | |

| Record name | 1-(3-Chloro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme

$$

\text{1-(3-chloro-2-hydroxyphenyl)ethanone} + \text{methyl iodide} \xrightarrow[\text{K}2\text{CO}3, \text{acetone}]{\text{Reflux, inert atmosphere}} \text{1-(3-chloro-2-methoxyphenyl)ethanone}

$$

Typical Procedure

- Reactants:

- 1-(3-chloro-2-hydroxyphenyl)ethanone

- Methyl iodide

- Potassium carbonate

- Acetone (solvent)

- Conditions:

- Reflux at 60–70°C

- Inert atmosphere (e.g., nitrogen)

- Reaction time: 24 hours

- Workup:

- Cool, dilute with ethyl acetate

- Wash with water and brine

- Dry over anhydrous sodium sulfate

- Concentrate under reduced pressure

- Purify by column chromatography (silica gel, ethyl acetate/petroleum ether eluent)

- Yield:

Data Table: Methylation Method

Preparation of the Key Intermediate: 1-(3-chloro-2-hydroxyphenyl)ethanone

Method Overview:

The precursor, 1-(3-chloro-2-hydroxyphenyl)ethanone, is synthesized by selective chlorination of 2-hydroxy-5-methoxyacetophenone using N-chlorosuccinimide in the presence of magnesium acetate in acetic acid.

Reaction Scheme

$$

\text{2-hydroxy-5-methoxyacetophenone} + \text{N-chlorosuccinimide} \xrightarrow[\text{Mg(OAc)}_2, \text{AcOH}]{0-10^\circ\text{C}, 24\,\text{h}} \text{1-(3-chloro-2-hydroxyphenyl)ethanone}

$$

Data Table: Chlorination Method

Alternative Approaches

While the above methylation method is the most direct and efficient for laboratory-scale synthesis, other methods may exist but are less documented in the literature. No alternative direct acetylation or Friedel–Crafts approaches specific to this compound have been reported in the reviewed sources.

Analytical Confirmation

Analytical data for the synthesized product include mass spectrometry and IR spectra, confirming the structure and purity.

Summary Table: Key Preparation Methods

| Method | Key Steps | Yield | Reference |

|---|---|---|---|

| O-Methylation | Methylation of 1-(3-chloro-2-hydroxyphenyl)ethanone | 94% | |

| Chlorination (Intermediate) | Chlorination of 2-hydroxy-5-methoxyacetophenone | ~50% |

Analyse Chemischer Reaktionen

1-(3-Chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Chloro-2-methoxyphenyl)ethanone has been investigated for its role in several research domains:

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its structure allows for multiple functional group transformations, making it valuable in creating complex chemical entities.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals due to its ability to modulate biological pathways. It has been studied for its potential effects on:

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes, which can be crucial in drug design.

- Antimicrobial Activity : Derivatives of this compound have exhibited activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Biological Studies

Research indicates that this compound may interact with biological targets, leading to effects such as:

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, which is a critical mechanism for anticancer therapies.

- Apoptosis Induction : Evidence shows that certain derivatives can trigger programmed cell death in malignant cells, highlighting their therapeutic potential.

Comparison of Biological Activities

Toxicological Data Summary

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high doses |

| Long-term Effects | Further studies required to assess chronic exposure risks |

In Vitro Studies on Anticancer Activity

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The results indicated significant potency:

- Example Data :

- Compound A: IC₅₀ = 0.62 μM against HEPG2 (liver cancer)

- Compound B: IC₅₀ = 0.87 μM against MCF-7 (breast cancer)

These findings suggest that modifications to the parent compound can enhance anticancer efficacy.

Mechanism of Action Insights

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can lead to apoptosis through various signaling pathways.

Wirkmechanismus

The mechanism by which 1-(3-Chloro-2-methoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved can vary based on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Key Structural Analogues

Key Differences and Implications

Substituent Position Effects

- Chlorine and Methoxy Orientation: The position of chlorine and methoxy groups significantly impacts physicochemical properties. For example, this compound lacks hydroxyl groups, making it less polar than hydroxyl-containing analogs like 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS: 6344-28-1), which has a hydroxyl group at the 4-position. This difference affects solubility and reactivity in nucleophilic substitutions .

- Melting Points: Hydroxyl groups generally increase melting points due to hydrogen bonding. For instance, [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS: 50317-52-7) melts at 97–98°C, while non-hydroxylated analogs like this compound lack such data, suggesting lower intermolecular forces .

Biologische Aktivität

1-(3-Chloro-2-methoxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and methoxy group on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting potential as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 32 |

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including HeLa and MCF-7. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In one study, the compound was tested for its IC50 values against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The results indicate that the compound could serve as a lead for further development in anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an electrophile, reacting with nucleophilic sites on biomolecules, which can lead to enzyme inhibition or disruption of cellular processes. This interaction is crucial for its antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of bacteria. The results showed that it inhibited bacterial growth effectively compared to standard antibiotics.

- Cytotoxicity Evaluation : A study involving human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2-methoxyphenyl)ethanone?

The synthesis of aryl ethanones like this compound typically employs Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds such as 1-(3-Fluoro-4-propoxyphenyl)ethanone are synthesized via this method, with reaction optimization focusing on solvent polarity (e.g., dichloromethane) and temperature control (0–25°C) to minimize side reactions . Alternative routes include Claisen-Schmidt condensation (e.g., using 2,4-dihydroxyacetophenone and aldehydes under acidic conditions) , or direct functionalization of pre-existing acetophenone derivatives via halogenation or alkoxylation .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR spectra identify substituent positions. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C), while the carbonyl appears at δ 190–210 ppm (¹³C) .

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks (e.g., m/z 198 for C₉H₉ClO₂) and fragment patterns consistent with chlorine isotopic signatures .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

Q. What purification strategies are effective for this compound?

Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For chlorinated derivatives, temperature-controlled crystallization minimizes co-precipitation of byproducts, as demonstrated for m-chloroacetophenone analogs . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for derivatives?

Discrepancies in NMR or IR data often arise from solvent effects , tautomerism , or impurity interference . For example:

- Solvent polarity shifts methoxy proton signals by ±0.1 ppm; deuterated DMSO vs. CDCl₃ should be compared .

- Tautomeric equilibria (e.g., keto-enol) in hydroxy-substituted analogs require variable-temperature NMR studies .

- Cross-validation with computational tools (e.g., DFT-predicted chemical shifts) resolves ambiguities .

Q. What mechanistic insights guide the optimization of Friedel-Crafts acylation for this compound?

Key factors include:

- Electrophilic Substitution : Electron-donating groups (e.g., methoxy) activate the aromatic ring at ortho/para positions, but steric hindrance from the 3-chloro substituent may favor para acylation .

- Catalyst Selection : AlCl₃ is standard, but FeCl₃ or ionic liquids improve regioselectivity in crowded systems .

- Kinetic Control : Low temperatures (−10°C) reduce over-acylation, as shown for similar chlorophenyl ethanones .

Q. How can computational modeling predict reactivity or biological activity?

- QSAR/QSPR Models : Correlate substituent effects (e.g., Hammett σ values for Cl/OCH₃) with physicochemical properties (logP, dipole moment) to predict solubility or bioavailability .

- Docking Studies : Molecular docking into enzyme active sites (e.g., cytochrome P450) identifies potential metabolic pathways or toxicity .

Q. What protocols ensure safe handling and storage?

- Safety Protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizing agents due to ketone reactivity .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.